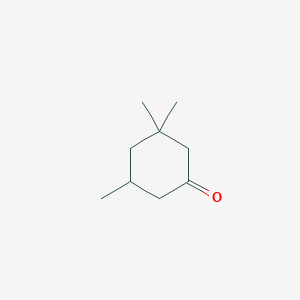

3,3,5-Trimethylcyclohexanone

Overview

Description

3,3,5-Trimethylcyclohexanone (C₉H₁₆O) is a substituted cyclohexanone derivative with a molecular weight of 140.226 g/mol. It is characterized by three methyl groups at the 3, 3, and 5 positions of the cyclohexane ring, conferring steric and electronic effects that influence its reactivity and physical properties . The compound has a CAS registry number of 212-855-9 and is commonly synthesized via selective hydrogenation of isophorone (an α,β-unsaturated cyclic ketone) under controlled catalytic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3,5-Trimethylcyclohexanone is primarily synthesized through the selective hydrogenation of isophorone. The process involves the use of hydrogen gas and a hydrogenation catalyst, such as supported nickel or cobalt modified with carbonate or bicarbonate of alkali metal . The reaction is typically carried out under solvent-free conditions or in the presence of solvents like tetrahydrofuran to enhance selectivity .

Industrial Production Methods: In industrial settings, the preparation of this compound involves the continuous hydrogenation of isophorone using a fixed-bed reactor. The catalyst used is often RANEY® nickel, which provides high selectivity and yield . The process is optimized to minimize the formation of by-products and ensure efficient conversion of isophorone to the desired product.

Chemical Reactions Analysis

Types of Reactions: 3,3,5-Trimethylcyclohexanone undergoes various chemical reactions, including:

Hydrogenation: The compound can be further hydrogenated to produce 3,3,5-trimethylcyclohexanol.

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Common Reagents and Conditions:

Hydrogenation: Hydrogen gas, RANEY® nickel catalyst, solvent (e.g., tetrahydrofuran).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Paraformaldehyde, dimethylamine or benzylamine hydrochloride, acidic or basic conditions.

Major Products Formed:

Hydrogenation: 3,3,5-Trimethylcyclohexanol.

Oxidation: Corresponding carboxylic acids or ketones.

Substitution: Aminomethyl derivatives.

Scientific Research Applications

Scientific Research Applications

TMCHONE has diverse applications, particularly in the following fields:

Pharmaceuticals

- Intermediate in Drug Synthesis : TMCHONE serves as an important intermediate in the synthesis of various pharmaceutical compounds, including vasodilators like cyclandelate and sunscreen agents such as homosalate. Its role in drug formulation highlights its significance in medicinal chemistry .

Organic Solvents

- Solvent for Coatings : It is widely used as a solvent for lacquers, varnishes, paints, and vinyl resins. Its effectiveness as a specialty solvent makes it valuable in the coatings industry .

Catalysis

- Selective Catalytic Hydrogenation : TMCHONE is utilized in catalytic processes, particularly in the selective hydrogenation of organic compounds within supercritical fluids. This application underscores its importance in chemical synthesis and industrial processes .

Polymer Industry

- Monomer for Specialty Polymers : TMCHONE acts as a monomer for producing specialty polycarbonates and other polymeric materials. Its properties contribute to the development of high-performance plastics .

Data Tables

| Application Area | Specific Use | Impact/Notes |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | Key role in formulations like cyclandelate |

| Organic Solvents | Solvent for paints and coatings | Enhances performance of coatings |

| Catalysis | Reactant in hydrogenation reactions | Facilitates efficient chemical transformations |

| Polymer Industry | Monomer for polycarbonates | Contributes to advanced material properties |

Case Study 1: Pharmaceutical Development

In a study focusing on the synthesis of vasodilators, TMCHONE was utilized as an intermediate compound to produce cyclandelate. The research demonstrated that TMCHONE significantly improved the yield and purity of the final product, showcasing its utility in pharmaceutical applications.

Case Study 2: Coating Formulations

A comparative analysis of various solvents used in paint formulations revealed that TMCHONE provided superior flow control and leveling properties compared to traditional solvents. This led to enhanced aesthetic qualities and durability of the coatings applied.

Case Study 3: Polymer Synthesis

Research on specialty polycarbonates highlighted that incorporating TMCHONE as a monomer resulted in materials with improved thermal stability and mechanical strength. This application is critical for industries requiring high-performance polymers.

Mechanism of Action

The mechanism of action of 3,3,5-trimethylcyclohexanone involves its interaction with specific molecular targets and pathways. For instance, in hydrogenation reactions, the compound undergoes reduction at the carbonyl group to form the corresponding alcohol. The presence of methyl groups at positions 3 and 5 influences the reactivity and selectivity of the compound in various chemical reactions .

Comparison with Similar Compounds

Structural and Functional Analogues

Isophorone (Precursor)

- Structure: α,β-unsaturated cyclohexenone with conjugated double bonds.

- Reactivity: Undergoes hydrogenation to yield 3,3,5-trimethylcyclohexanone or further reduction to 3,3,5-trimethylcyclohexanol, depending on catalysts and conditions .

- Applications : Primarily used in coatings and adhesives but less favored in pharmaceuticals due to toxicity concerns.

3,3,5-Trimethylcyclohexanol

- Structure: Alcohol derivative of this compound.

- Synthesis: Produced via complete hydrogenation of isophorone or over-hydrogenation of this compound.

- Applications : Used in fragrances and plasticizers but less versatile in solvent applications compared to the ketone form .

Catalytic Selectivity and Yield

The table below compares catalytic systems for synthesizing this compound from isophorone:

| Catalyst | Reaction Time | Conversion (%) | Yield of Ketone (%) | Selectivity (%) | Reusability |

|---|---|---|---|---|---|

| Pd/C (solvent-free) | 1 h | 100 | 99 | >99 | Moderate (3–5 cycles) |

| PdNPs–SBA-15 | 1 h | 100 | 100 | 100 | High (>10 cycles) |

| RANEY® Nickel (THF) | 2 h | 99.8 | 98.1 | 96.8 | Excellent (>20 cycles) |

Key Findings :

- Noble Metal Catalysts (Pd/C, PdNPs–SBA-15): Achieve near-quantitative yields (>99%) under mild conditions (2.0 MPa H₂, 298 K). PdNPs–SBA-15 exhibits superior stability due to mesoporous silica support .

- Non-Noble Catalysts (RANEY® Nickel): Require longer reaction times (2–4 h) but offer cost-effectiveness and exceptional reusability. THF solvent enhances selectivity by stabilizing intermediates .

- Competing Pathways: Prolonged reaction times (>2 h) favor alcohol formation (e.g., 9.2% yield of 3,3,5-trimethylcyclohexanol at 4 h) .

Physicochemical and Economic Considerations

- Boiling Point and Solubility: this compound has a higher boiling point than isophorone (≈230°C vs. 215°C), making it less volatile for high-temperature applications.

- Cost Efficiency : RANEY® nickel reduces production costs by 30–40% compared to Pd-based catalysts, though Pd systems are preferred for rapid, large-scale synthesis .

Biological Activity

3,3,5-Trimethylcyclohexanone (TMCH), with the chemical formula C9H16O and CAS number 873-94-9, is a cyclic ketone that has attracted attention for its diverse biological activities and applications in various fields, including pharmaceuticals and industrial chemistry. This article provides an overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Weight : 140.22 g/mol

- Boiling Point : 187.7 °C

- Melting Point : 56 °C

- Density : 0.9 g/cm³

- Solubility : 1.8 g/L at 20 °C

Synthesis

TMCH can be synthesized through the hydrogenation of isophorone under controlled conditions. Various catalysts have been employed for this reaction, with Pd/C showing high activity and selectivity, achieving a carbon yield of up to 99% under mild conditions .

Inhibitory Effects

One of the notable biological activities of TMCH is its role as an inhibitor of hydroxymethylglutaryl-CoA (HMG-CoA) reductase. This enzyme is crucial in the cholesterol biosynthesis pathway, making TMCH a potential candidate for cholesterol-lowering therapies. The inhibition of HMG-CoA reductase can lead to reduced cholesterol levels in the bloodstream, which is beneficial in managing hyperlipidemia and related cardiovascular diseases .

Vasodilatory Properties

TMCH is also a precursor to cyclandelate, a compound known for its vasodilatory effects. Cyclandelate has been used in clinical settings to treat conditions such as peripheral vascular disease and Raynaud's phenomenon due to its ability to improve blood flow by dilating blood vessels .

Antimicrobial Activity

Research indicates that TMCH and its derivatives may exhibit antimicrobial properties. A study highlighted that certain cyclic ketones can inhibit bacterial growth by interfering with metabolic pathways critical for bacterial survival . This suggests potential applications in developing new antimicrobial agents.

Case Studies

- Vasodilator Development : A clinical study evaluated the efficacy of cyclandelate derived from TMCH in patients with chronic arterial insufficiency. Results showed significant improvements in blood flow and reduced symptoms associated with vascular constriction .

- Cholesterol Management : In a laboratory setting, TMCH was tested for its effects on lipid profiles in animal models. The findings indicated a marked decrease in total cholesterol and low-density lipoprotein (LDL) levels after administration of TMCH, supporting its role as an HMG-CoA reductase inhibitor .

The biological activity of TMCH can be attributed to several mechanisms:

- HMG-CoA Reductase Inhibition : By binding to the active site of HMG-CoA reductase, TMCH prevents the conversion of HMG-CoA to mevalonate, a precursor for cholesterol synthesis.

- Vasodilation Mechanism : The vasodilatory effect may involve the modulation of nitric oxide pathways or direct relaxation of vascular smooth muscle cells .

Applications

TMCH is utilized not only in pharmaceuticals but also as a solvent and raw material in various industrial applications such as:

Q & A

Q. Basic: What are the primary synthetic routes for 3,3,5-trimethylcyclohexanone, and what are their methodological advantages?

The most common method is the catalytic hydrogenation of isophorone (3,3,5-trimethyl-2-cyclohexenone) using transition metal catalysts. RANEY® nickel and palladium-based catalysts (e.g., Pd/C, Pd/Al₂O₃) are widely employed, achieving near-quantitative yields (>98%) under mild conditions (2 MPa H₂, 298 K, 2 hours). Solvents like tetrahydrofuran (THF) enhance selectivity by sterically hindering over-hydrogenation to 3,3,5-trimethylcyclohexanol . Biocatalytic approaches using thermostable cyclohexanone monooxygenases (e.g., TmCHMO) with glucose dehydrogenase cofactors offer enantioselectivity but face challenges in scalability due to enzyme thermostability limitations .

Q. Advanced: How can enantioselective synthesis of TMCH be achieved, and what factors influence optical purity?

Enantioselective hydrogenation of isophorone using proline-modified palladium catalysts (e.g., Pd/MgO or Pd/Al₂O₃–K₂CO₃) achieves up to 99% enantiomeric excess (ee). Key factors include:

- Catalyst dispersion : Finely dispersed Pd nanoparticles improve proline adsorption and chiral induction .

- Solvent effects : Polar solvents stabilize transition states, enhancing enantioselectivity .

- Temperature control : Lower temperatures (e.g., 273 K) reduce racemization and improve ORD/CD signal resolution .

Optical purity can be validated via circular dichroism (CD) and optical rotatory dispersion (ORD), with axial methyl groups contributing anomalous Cotton effects .

Q. Basic: What are the critical physicochemical properties of TMCH relevant to reaction design?

- Physical state : Colorless liquid with density 0.888 g/cm³ and refractive index 1.445–1.447 .

- Thermal stability : Boiling point 188.8°C, melting point -10°C, and flash point 64°C, making it suitable for high-temperature reactions .

- Solubility : 13 g/L in water (20°C), miscible with organic solvents like THF and ethanol .

These properties guide solvent selection, distillation protocols, and safety measures (e.g., flammability controls) .

Q. Advanced: How do solvent and catalyst selection impact the selectivity of TMCH synthesis?

- Solvent effects :

- Catalyst comparisons :

- Kinetic resolution : Prolonged reaction times (>120 minutes) reduce TMCH yield due to over-hydrogenation to cyclohexanol derivatives .

Q. Basic: What spectroscopic techniques are used to characterize TMCH and its derivatives?

- Mass spectrometry (MS) : Exact mass (140.120115 Da) and fragmentation patterns (e.g., base peak at m/z 58) confirm molecular structure .

- NMR : ¹H-NMR (δ 1.0–2.5 ppm for methyl groups) and ¹³C-NMR (δ 210 ppm for ketone carbon) validate purity and regiochemistry .

- Chromatography : GC-MS distinguishes TMCH from co-eluting isomers like 3,3,5-trimethylcyclohexanol, which have similar boiling points .

Q. Advanced: What challenges arise in scaling TMCH synthesis, and how can they be mitigated?

- Catalyst deactivation : Pd sintering in continuous-flow systems reduces enantioselectivity. Mitigation via SiO₂-supported PdNPs (e.g., Pd/SBA-15) improves stability over 4 cycles .

- Separation difficulties : TMCH and its alcohol derivative have overlapping boiling points (190°C vs. 195°C). Membrane distillation or supercritical CO₂ extraction improves separation efficiency .

- Enzyme instability : Thermostable BVMOs (e.g., TmCHMO) coupled with cofactor regeneration systems (e.g., glucose dehydrogenase) enhance biocatalytic scalability .

Q. Basic: What are the key applications of TMCH in polymer chemistry?

TMCH serves as a monomer for high-performance polymers:

- Epoxy resins : Carbonyl condensation with phenol yields crosslinking agents for electronic applications .

- Polycarbonates : Condensation with bisphenol derivatives produces optically clear materials for lenses and coatings .

Q. Advanced: How does TMCH’s stereochemistry influence its utility in asymmetric catalysis?

The R-configuration of TMCH (derived from natural pulegone) exhibits distinct ORD/CD profiles, enabling its use as a chiral auxiliary in Diels-Alder reactions. The axial methyl group introduces steric bias, directing π-facial selectivity in cycloadditions .

Q. Basic: What safety and handling protocols are recommended for TMCH?

- Storage : Inert atmosphere (N₂) at 2–30°C to prevent oxidation .

- PPE : Nitrile gloves and vapor respirators due to flammability (flash point 64°C) and mild toxicity (LD₅₀ > 2000 mg/kg in rats) .

Q. Advanced: How can green chemistry principles be applied to TMCH synthesis?

- Solvent substitution : Supercritical CO₂ replaces volatile organic solvents, reducing waste and energy-intensive separations .

- Catalyst recycling : Magnetic Ni nanoparticles enable >95% recovery via external fields, minimizing metal leaching .

- Feedstock sustainability : Isophorone derived from biomass (e.g., lignocellulose) aligns with renewable chemistry goals .

Properties

IUPAC Name |

3,3,5-trimethylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-7-4-8(10)6-9(2,3)5-7/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSWICCRDBKBMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC(C1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044996 | |

| Record name | 3,3,5-Trimethylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid; [Acros Organics MSDS] | |

| Record name | Cyclohexanone, 3,3,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3,5-Trimethylcyclohexanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13459 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

873-94-9 | |

| Record name | 3,3,5-Trimethylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,5-Trimethylcyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone, 3,3,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3,5-Trimethylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,5-trimethylcyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXG9U7N202 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.